molecular formula C16H24N2O B5709042 N~2~-cyclohexyl-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide

N~2~-cyclohexyl-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide

Katalognummer B5709042
Molekulargewicht: 260.37 g/mol
InChI-Schlüssel: ZEWQAWSSWPXDFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-cyclohexyl-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide, also known as CGP 057148B, is a compound that has been studied for its potential use in treating various neurological disorders. This compound belongs to the class of drugs known as NMDA receptor antagonists, which work by blocking the action of the NMDA receptor in the brain.

Wirkmechanismus

The NMDA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity and learning and memory. When activated, the NMDA receptor allows calcium ions to enter the neuron, which can lead to the activation of various signaling pathways. However, overactivation of the NMDA receptor can lead to excitotoxicity, which can damage neurons and contribute to the development of neurological disorders. NMDA receptor antagonists like N~2~-cyclohexyl-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide 057148B work by blocking the action of the NMDA receptor, which can help to reduce the symptoms of these disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound 057148B can have a variety of biochemical and physiological effects in the brain. For example, this compound 057148B has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the regulation of synaptic plasticity and learning and memory. This compound 057148B has also been shown to reduce the activity of various signaling pathways that are involved in the development of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N~2~-cyclohexyl-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide 057148B in lab experiments is that it is a highly specific NMDA receptor antagonist, which can help to reduce the potential for off-target effects. However, one limitation of using this compound 057148B is that it can be difficult to administer in vivo, as it has poor solubility in water and requires the use of organic solvents.

Zukünftige Richtungen

There are several potential future directions for research on N~2~-cyclohexyl-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide 057148B. For example, researchers could investigate the potential use of this compound 057148B in treating other neurological disorders, such as Huntington's disease or multiple sclerosis. Additionally, researchers could explore the potential use of this compound 057148B in combination with other drugs or therapies to enhance its effectiveness. Finally, researchers could investigate the potential use of this compound 057148B in developing new treatments for drug addiction or other psychiatric disorders.

Synthesemethoden

The synthesis of N~2~-cyclohexyl-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide 057148B involves several steps, including the reaction of cyclohexylamine with 3-methylbenzoyl chloride to form N-cyclohexyl-3-methylbenzamide, which is then reacted with methylmagnesium bromide to form N-cyclohexyl-N-methyl-3-methylbenzamide. This compound is then reacted with 3-methylphenyl isocyanate to form this compound 057148B.

Wissenschaftliche Forschungsanwendungen

N~2~-cyclohexyl-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide 057148B has been studied for its potential use in treating a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Studies have shown that NMDA receptor antagonists like this compound 057148B can help to reduce the symptoms of these disorders by blocking the action of the NMDA receptor in the brain.

Eigenschaften

IUPAC Name

2-[cyclohexyl(methyl)amino]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13-7-6-8-14(11-13)17-16(19)12-18(2)15-9-4-3-5-10-15/h6-8,11,15H,3-5,9-10,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWQAWSSWPXDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.